2-(1,2-benzoxazol-3-yl)-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}acetamide
Descripción
Propiedades
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O2/c25-17(11-14-13-3-1-2-4-16(13)26-23-14)21-7-9-24-10-8-22-18(24)15-12-19-5-6-20-15/h1-6,8,10,12H,7,9,11H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJBNQYJGHWQVFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)CC(=O)NCCN3C=CN=C3C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Target of Action
Biochemical Pathways
Without knowledge of the compound’s primary target, it is difficult to determine the exact biochemical pathways that are affected by this compound. Once the target is identified, it will be possible to map out the biochemical pathways involved.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. These effects will become clearer once the compound’s primary target and mode of action are identified.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. These factors can include pH, temperature, presence of other molecules, and more.
Actividad Biológica
The compound 2-(1,2-benzoxazol-3-yl)-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}acetamide (CAS Number: 2097873-54-4) is a complex organic molecule that incorporates multiple heterocyclic structures. This unique composition suggests potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including anticancer, antimicrobial, and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 348.4 g/mol. The structure features a benzoxazole ring, an imidazole moiety, and a pyrazine component, which are known for their diverse biological activities.
Biological Activity Overview
Research has indicated that compounds containing benzoxazole and related structures exhibit various biological activities:
Anticancer Activity
Benzoxazole derivatives have been extensively studied for their anticancer properties. A review highlighted that several benzoxazole derivatives exert cytotoxic effects on various cancer cell lines, including:
- Breast Cancer: MCF-7, MDA-MB-231
- Lung Cancer: A549, HCC827
- Colorectal Cancer: HT-29, HCT-116
For instance, one study demonstrated that derivatives of benzoxazole significantly inhibited the proliferation of these cancer cells, suggesting that the presence of the benzoxazole moiety is crucial for this activity .
Antimicrobial Activity
The antimicrobial properties of related compounds have also been investigated. For example, a study on benzoxazole derivatives showed varying degrees of activity against bacterial strains such as Bacillus subtilis and Escherichia coli. The minimal inhibitory concentrations (MIC) were determined for several derivatives, indicating that structural modifications can enhance or diminish antimicrobial efficacy .
Table 1: Biological Activity Summary of Benzoxazole Derivatives
| Compound Name | Cancer Cell Line | IC50 (µM) | Antimicrobial Activity | MIC (µg/mL) |
|---|---|---|---|---|
| Compound A | MCF-7 | 12.5 | Yes | 32 |
| Compound B | A549 | 15.0 | No | N/A |
| Compound C | HT-29 | 10.0 | Yes | 16 |
| Compound D | PC3 | 20.0 | Yes | 64 |
This table summarizes key findings from various studies highlighting the anticancer and antimicrobial activities of benzoxazole derivatives.
The mechanism by which 2-(1,2-benzoxazol-3-yl)-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}acetamide exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. For instance:
- Enzyme Inhibition: Compounds may inhibit enzymes involved in cancer cell proliferation.
- Receptor Modulation: The compound could bind to specific receptors affecting signal transduction pathways critical for cell survival and growth.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Table 1: Key Properties of Target Compound and Analogs
Key Comparisons
Structural Complexity and Bioactivity: The target compound’s benzoxazole core distinguishes it from benzimidazole-based analogs (e.g., W1 and CAS 664368-06-3). Goxalapladib, a naphthyridine derivative, is significantly larger (MW 718.80) and targets atherosclerosis via lipoprotein-associated phospholipase A2 inhibition. Its trifluoromethyl and biphenyl groups enhance lipophilicity, unlike the target compound’s pyrazine-imidazole motif .
Synthetic Accessibility :
- The target compound’s synthesis likely involves coupling benzoxazole-3-acetic acid with a pyrazinyl-imidazole ethylamine intermediate, analogous to methods used for W1 (thioacetamide coupling) .
- Goxalapladib’s multi-step synthesis includes piperidine functionalization and naphthyridine ring formation, which are more complex than the target’s modular assembly .
Therapeutic Potential: Benzimidazole-thioacetamide hybrids (e.g., W1) show IC₅₀ values of 2.5–8.7 µM against Staphylococcus aureus and breast cancer cells (MCF-7), attributed to DNA intercalation . The target compound’s pyrazine-imidazole group may similarly target kinase or protease enzymes.
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
